1-(Pyridin-2-YL)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-YL)hexan-1-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-YL)hexan-1-amine typically involves the reaction of pyridine derivatives with hexylamine. One common method is the nucleophilic substitution reaction where pyridine is treated with hexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-YL)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products:
Scientific Research Applications
1-(Pyridin-2-YL)hexan-1-amine has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-YL)hexan-1-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in medicinal chemistry for designing metal-based drugs .
Comparison with Similar Compounds
1-(Pyridin-2-YL)ethan-1-amine: A shorter chain analog with similar chemical properties but different biological activity.
1-(Pyridin-2-YL)butan-1-amine: Another analog with a four-carbon chain, offering different reactivity and applications.
1-(Pyridin-2-YL)octan-1-amine: A longer chain analog with distinct physical and chemical properties.
Uniqueness: 1-(Pyridin-2-YL)hexan-1-amine stands out due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-pyridin-2-ylhexan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h5-6,8-10H,2-4,7,12H2,1H3 |
InChI Key |
DACFVNSCAUUVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.